

Synthesis and Characterization of 2-Chloroquinolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

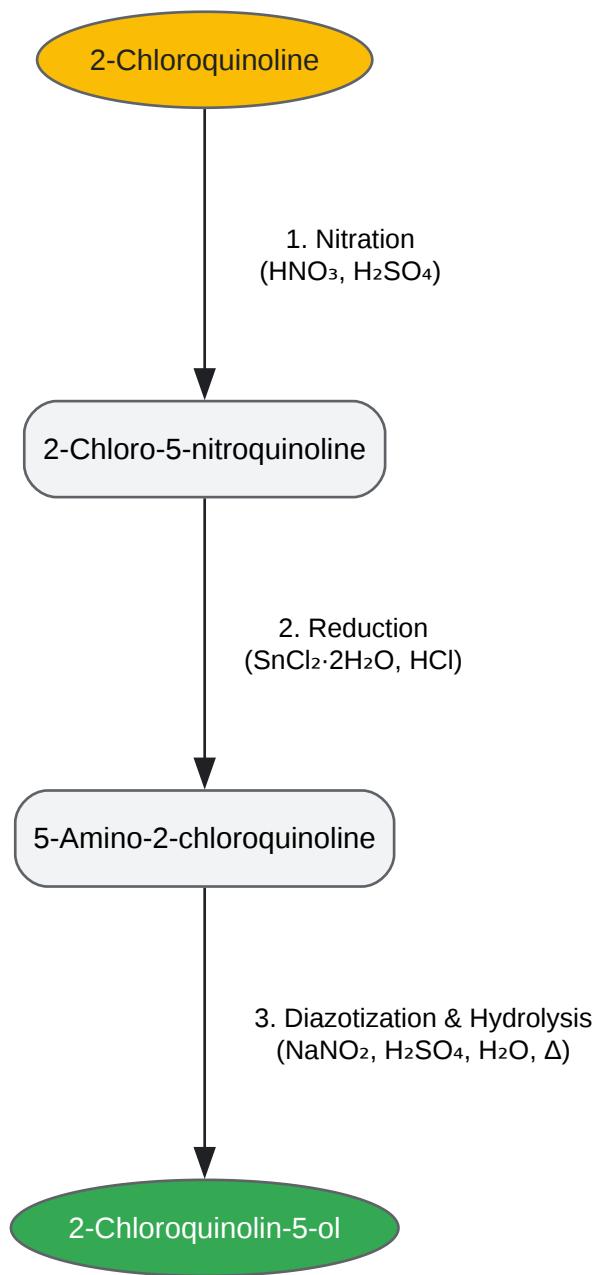
Compound of Interest

Compound Name: 2-Chloroquinolin-5-ol

Cat. No.: B179666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Chloroquinolin-5-ol**, a valuable heterocyclic compound and a key intermediate in the development of novel therapeutic agents and functional materials. This document details a robust synthetic pathway, outlines complete experimental protocols, and presents a thorough characterization profile using modern analytical techniques.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties, make them a subject of intense research. **2-Chloroquinolin-5-ol**, in particular, serves as a versatile building block. The presence of three key functional features—the quinoline core, a reactive chlorine atom at the 2-position, and a nucleophilic hydroxyl group at the 5-position—allows for extensive chemical modification and the generation of diverse molecular libraries for drug discovery and materials science applications. This guide presents a reliable multi-step synthesis starting from 2-chloroquinoline and provides the expected characterization data for the final product.

Synthetic Pathway

The synthesis of **2-Chloroquinolin-5-ol** is proposed via a three-step sequence starting from commercially available 2-chloroquinoline. The pathway involves an initial electrophilic nitration, followed by reduction of the nitro group to a primary amine, and concludes with a diazotization-hydrolysis reaction to install the hydroxyl group.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **2-Chloroquinolin-5-ol**.

Experimental Protocols

The following protocols are based on established chemical transformations for analogous substrates. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 2-Chloro-5-nitroquinoline

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
- Addition of Reactant: Slowly add 10.0 g (61.1 mmol) of 2-chloroquinoline to the stirred, cold sulfuric acid. Ensure the temperature remains below 10 °C.
- Nitration: Prepare the nitrating mixture by cautiously adding 4.6 mL (67.2 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C. Add this mixture dropwise to the 2-chloroquinoline solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
- Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The precipitate is collected by vacuum filtration.
- Purification: Wash the crude solid with copious amounts of cold water until the filtrate is neutral to litmus paper. Recrystallize the solid from ethanol to yield 2-chloro-5-nitroquinoline.

Step 2: Synthesis of 5-Amino-2-chloroquinoline

- Reaction Setup: To a 500 mL round-bottom flask, add 10.0 g (48.0 mmol) of 2-chloro-5-nitroquinoline and 150 mL of concentrated hydrochloric acid.
- Reduction: Heat the mixture to 60-70 °C. Add 54.1 g (240 mmol) of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) portion-wise over 30 minutes. An exothermic reaction will occur.
- Reaction: After the addition is complete, heat the mixture to 95-100 °C and stir for 2 hours.

- Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly neutralize the mixture by adding 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. The tin salts will precipitate.
- Extraction: Extract the product from the aqueous slurry with dichloromethane (3 x 100 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure to yield 5-amino-2-chloroquinoline.

Step 3: Synthesis of 2-Chloroquinolin-5-ol

This procedure is adapted from the Sandmeyer reaction for converting aromatic amines to phenols.[\[1\]](#)[\[2\]](#)

- Diazotization: Dissolve 5.0 g (28.0 mmol) of 5-amino-2-chloroquinoline in a mixture of 15 mL of concentrated sulfuric acid and 30 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
- Nitrite Addition: In a separate beaker, dissolve 2.1 g (30.8 mmol) of sodium nitrite in 10 mL of water and cool the solution to 0 °C. Add this sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- Hydrolysis: In a separate 500 mL flask equipped for distillation, bring 100 mL of 20% v/v aqueous sulfuric acid to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.
- Reaction Completion: After the addition is complete, continue to boil the mixture for 30 minutes. Steam distil the mixture to remove any volatile impurities.
- Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration.
- Purification: Wash the crude product with cold water. Recrystallize from an ethanol/water mixture to afford pure **2-Chloroquinolin-5-ol**.

Characterization Data

The identity and purity of the synthesized **2-Chloroquinolin-5-ol** can be confirmed through various analytical methods.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₆ CINO	-
Molecular Weight	179.61 g/mol	-
Appearance	Yellow crystalline solid	[3]
Melting Point	196-198 °C	[3]
Boiling Point	342.1 ± 22.0 °C (Predicted)	[3]
Density	1.412 ± 0.06 g/cm ³ (Predicted)	[3]

Spectroscopic Data

Mass Spectrometry (Predicted)

Adduct Type	Predicted m/z
[M+H] ⁺	180.0211
[M+Na] ⁺	202.0030
[M-H] ⁻	178.0065
[M] ⁺	179.0133
[M] ⁻	179.0144

Data predicted by computational analysis.

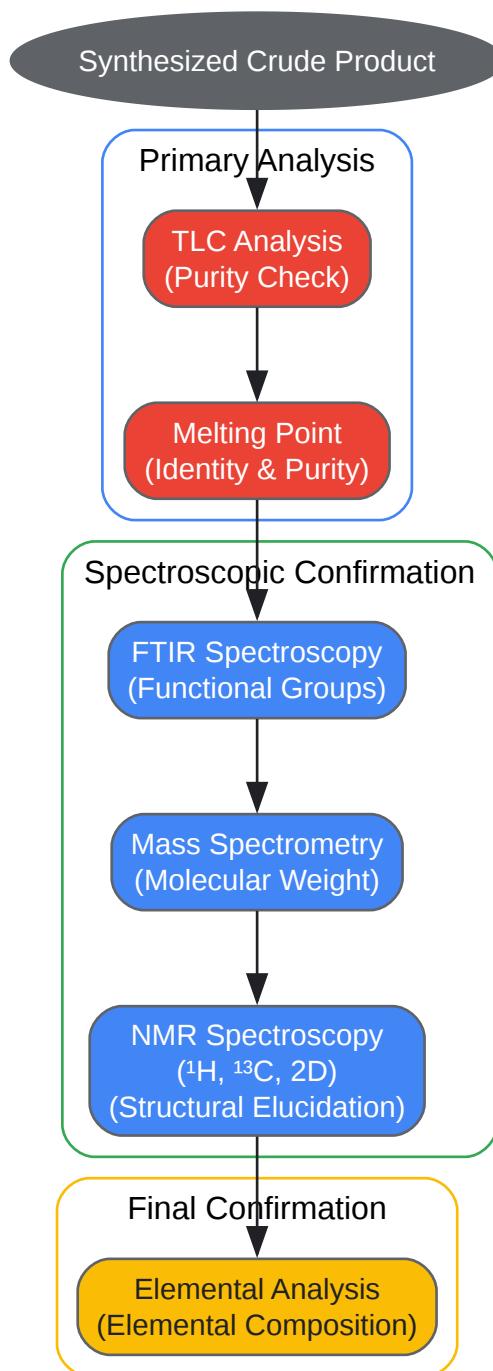
Infrared (IR) Spectroscopy (Expected Absorptions)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3100 (broad)	O-H Stretch	Phenol
3100 - 3000	Aromatic C-H Stretch	Quinoline Ring
1620 - 1580	C=N Stretch	Quinoline Ring
1550 - 1450	Aromatic C=C Ring Stretch	Quinoline Ring
1260 - 1180	C-O Stretch	Phenol
800 - 700	C-Cl Stretch	Aryl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Note: Experimental NMR data for **2-Chloroquinolin-5-ol** is not readily available in the literature. The following are predicted chemical shifts (in ppm) and coupling patterns in a solvent like DMSO-d₆.

¹H NMR (Predicted)


Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)
OH	9.5 - 10.5	broad singlet	-
H3	~7.4	doublet	J ≈ 8.5 Hz
H4	~8.2	doublet	J ≈ 8.5 Hz
H6	~7.1	doublet	J ≈ 7.5 Hz
H7	~7.5	triplet	J ≈ 8.0 Hz
H8	~7.3	doublet	J ≈ 8.5 Hz

¹³C NMR (Predicted)

Carbon Assignment	Predicted δ (ppm)
C2	~151
C3	~122
C4	~138
C4a	~148
C5	~155
C6	~110
C7	~129
C8	~115
C8a	~128

Characterization Workflow

A logical workflow is essential for the systematic characterization of the final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **2-Chloroquinolin-5-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-Chloroquinolin-5-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179666#synthesis-and-characterization-of-2-chloroquinolin-5-ol\]](https://www.benchchem.com/product/b179666#synthesis-and-characterization-of-2-chloroquinolin-5-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com